molecular formula C17H21N5O2 B2918038 N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 2097913-29-4

N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No.: B2918038
CAS No.: 2097913-29-4
M. Wt: 327.388
InChI Key: CAVDPQABXXDNDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C17H21N5O2 and its molecular weight is 327.388. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Synthesis Techniques in Organic Chemistry : One study outlines the synthesis of heterocyclic derivatives like dihydropyridinone, and tetrahydropyridinedione, which are achieved through palladium-catalyzed oxidative cyclization-alkoxycarbonylation of substituted gamma-oxoalkynes. These reactions involve catalytic conditions and can lead to the formation of compounds with structures related to N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide (Bacchi et al., 2005).

  • Quinazoline and Benzoxazole Derivatives Synthesis : Another research demonstrates the synthesis of quinazoline and 1,3-benzoxazole derivatives through the reaction of 3-(dimethylamino)-2H-azirines with 2-amino-4,6-dinitrophenol. This process, which likely involves compounds structurally similar to the given compound, results in a range of derivatives established by X-ray crystallography (Villalgordo et al., 1990).

  • Applications in Organic Synthesis : A study on N-Mesityl-C-acylketenimines discusses the 1,5-sigmatropic shifts and electrocyclization to quinolines, a process involving alpha-oxoketenimines and imidoylketene. These types of reactions, which could be relevant to the compound , highlight advanced techniques in organic synthesis (Rao et al., 1998).

  • Antiviral Activity of Derivatives : Research on the synthesis and antiviral activity of certain derivatives, including ethyl 1,2-dimethyl-5-Hydroxy-1H-Indole-3-carboxylates, reveals insights into the potential applications of these compounds in antiviral treatments. Although the activity against specific viruses like influenza A and hepatitis C was found to be minimal, some derivatives showed micromolar activities (Ivashchenko et al., 2014).

  • Heterocyclic Compounds Synthesis : Another paper details the synthesis of 1,8-naphthyridine and isoxazole derivatives. These findings might be relevant to the research and development of compounds similar to this compound, showcasing the versatility in synthesizing complex heterocyclic compounds (Guleli et al., 2019).

Properties

IUPAC Name

N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-1-methyl-2-oxopyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N5O2/c1-21(2)17-18-10-11-9-12(6-7-14(11)20-17)19-15(23)13-5-4-8-22(3)16(13)24/h4-5,8,10,12H,6-7,9H2,1-3H3,(H,19,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAVDPQABXXDNDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C(C1=O)C(=O)NC2CCC3=NC(=NC=C3C2)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.